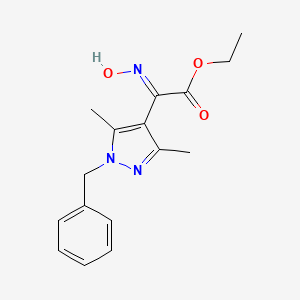

![molecular formula C14H13FN2OS B3004912 4-((3-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 898444-09-2](/img/structure/B3004912.png)

4-((3-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((3-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C14H13FN2OS and its molecular weight is 276.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Affinity Towards Adenosine Receptors

Compounds structurally related to 4-((3-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, particularly 1,2,3-triazolo[4,5-d]pyrimidines with various substituents, have been explored for their affinity towards adenosine receptors. For example, certain derivatives displayed high affinity and selectivity for the A1 receptor subtype. The presence of a fluorine atom on the benzyl group significantly influenced receptor binding affinity, particularly when positioned orthogonally (Betti et al., 1999).

Antiproliferative Studies

A series of 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol derivatives, including molecules similar to this compound, demonstrated significant antiproliferative effects on certain cancer cell lines. One specific compound showed notable activity against HCT-116 cells (Harsha et al., 2018).

Antioxidant Activity

The antioxidant activity of 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, which is structurally related to the compound , has been studied. The antiradical activity was found to significantly depend on the structure of the substituent in the thioether fragment of the base molecule (Kononevich et al., 2014).

Anti-Cancer Properties

Compounds structurally related to this compound have been synthesized and evaluated for their anti-cancer properties. For instance, certain fluorinated coumarin–pyrimidine hybrids displayed significant cytotoxicity against human cancer cell lines, with some showing greater potency than the standard drug Cisplatin (Hosamani et al., 2015).

Anti-Inflammatory and Antinociceptive Activity

Thiazolo[3,2-a]pyrimidine derivatives, related in structure to the compound of interest, have been synthesized and evaluated for their anti-inflammatory and antinociceptive activities. Some of these compounds showed significant activities in these areas, with lower ulcerogenic activity and higher ALD50 values (Alam et al., 2010).

Antiviral Activity

Thio analogues of pyrimidines, structurally akin to this compound, have been studied for their potential antiviral activity, particularly as inhibitors of HIV-1 multiplication in vitro. Alterations in the pyrimidine ring, such as alkylthio or cycloalkylthio substituents, led to derivatives that were more potent than their counterparts (Mai et al., 1995).

Hepatitis B Inhibitor

A compound with a similar structure, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, was synthesized and evaluated as a new inhibitor of hepatitis B. This substance demonstrated nanomolar inhibitory activity against the Hepatitis B virus in vitro (Ivashchenko et al., 2019).

Mecanismo De Acción

Target of Action

Similar compounds, such as thieno[2,3-d]pyrimidin-4(3h)-ones, have been studied for their antimycobacterial activity against mycobacterium tuberculosis h37ra and mycobacterium bovis bcg . Therefore, it’s plausible that this compound may also target similar bacterial strains.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on the structural similarity to other thieno[2,3-d]pyrimidin-4(3h)-ones, it can be hypothesized that it may interact with bacterial proteins or enzymes, leading to inhibition of bacterial growth .

Biochemical Pathways

Given its potential antimycobacterial activity, it may interfere with the essential biochemical pathways of mycobacterium species, such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

Based on the potential antimycobacterial activity of similar compounds, it can be hypothesized that this compound may lead to the inhibition of bacterial growth, potentially resulting in the death of the bacteria .

Propiedades

IUPAC Name |

4-[(3-fluorophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2OS/c15-10-4-1-3-9(7-10)8-19-13-11-5-2-6-12(11)16-14(18)17-13/h1,3-4,7H,2,5-6,8H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLOABVPJMALLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NC(=O)N=C2SCC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(4-ethoxy-4-oxobutanamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3004833.png)

![3-[[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3004834.png)

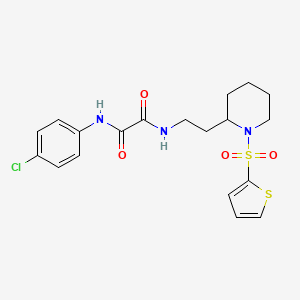

![N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3004835.png)

![2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3004837.png)

![N-[1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexyl]prop-2-enamide](/img/structure/B3004842.png)

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3004843.png)

![2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/no-structure.png)

![4-chloro-N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide](/img/structure/B3004849.png)

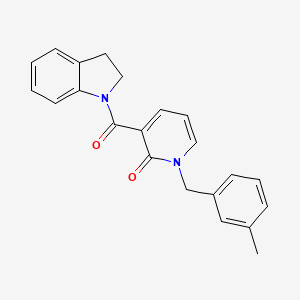

![2-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3004850.png)

![2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3004852.png)